Biotin tosylate

Overview

Description

Biotin is a water-soluble B-complex vitamin found in many multivitamin products . It is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . Biotin supplements are used to prevent or treat biotin deficiency .

Synthesis Analysis

Biotin synthesis involves a series of enzymatic reactions. The biotin synthetic pathway can be divided into early and late segments. The early pathway involves the generation of the pimelate moiety, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Biotin operon genes from Pseudomonas putida, which consisted of a bioBFHCD cluster and a bioA gene, was engineered into Escherichia coli for biotin production .

Molecular Structure Analysis

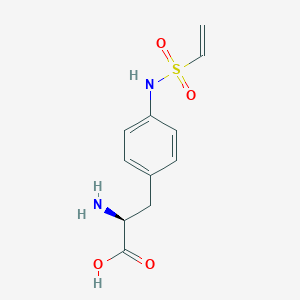

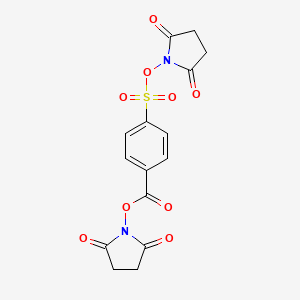

Biotin comprises a tetrahydrothiophene ring fused to a ureido ring. Attached to the ureido ring is a valeric acid side chain . The ureido ring contains a nitrogen atom with a lone pair of electrons, which serves as the key functional group in biotin .

Chemical Reactions Analysis

Biotin is involved in various chemical reactions. It serves as a coenzyme for five carboxylases in mammals; the covalent binding of biotin to carboxylases is catalyzed by holocarboxylase synthetase . Biotin-dependent carboxylases play essential roles in fatty acid synthesis, mitochondrial uptake of fatty acid, gluconeogenesis, metabolism of odd-chain fatty acids, and catabolism of leucine .

Physical and Chemical Properties Analysis

Biotin is a small water-soluble B-vitamin that plays a pivotal role in various biochemical processes . It can be easily dissolved in aqueous solutions, making it compatible with physiological conditions and biological systems .

Scientific Research Applications

Biotin Biosynthesis and Biological Role : Biotin is essential in pro- and eukaryotic cell metabolism and is synthesized by many microbes, plants, and fungi. It is used in food, feed, and cosmetics. The development of biotin-overproducing microbes using biotechnological techniques is a significant area of research (Streit & Entcheva, 2003).

Enhanced Production of Proteins : Biotin-independent strains of Escherichia coli and Corynebacterium glutamicum have been developed to enhance the production of valuable proteins like streptavidin, overcoming limitations due to biotin depletion (Jeschek et al., 2017).

Potential Drug Target for Tuberculosis : Biotin biosynthesis plays a crucial role in the lifecycle of Mycobacteria, making it a potential target for anti-tuberculosis drugs. Genetic studies highlight the importance of biotin biosynthesis in bacilli growth and infection survival (Salaemae et al., 2011).

Biotin in Gene Expression and Human Disease : Beyond its role as a cofactor, biotin regulates gene expression, potentially offering insights into neurological disorders and other diseases (León-Del-Río, 2019).

Biotin's Role in Bacterial Physiology and Virulence : Biotin synthesis is linked to lipid synthesis in bacteria, influencing cell membrane formation, survival, and pathogenesis. This makes it an attractive target for developing new antibiotics, particularly against Mycobacterium tuberculosis (Salaemae et al., 2016).

Biotin in Protein Modification : Biotin attachment to proteins is highly specific and conserved across nature, playing a critical role in various biological processes (Chapman-Smith & Cronan, 1999).

Biotin in Radiation Experiments : The response of biotin to electrons in complex environments, such as DNA origami, has implications for its use as a label in radiation experiments (Keller et al., 2013).

Biotinylation of Peptides and Oligonucleotides : Biotin linkers are synthesized for efficient biotinylation of peptides and oligonucleotides, crucial for biological studies such as cellular transport (Jezowska et al., 2012).

Mechanism of Action

Future Directions

Recent developments in biotin research have shed light on unprecedented chemical challenges to attain bioselectivity, biocompatibility, and biostability required by modern applications . There is a growing need to study the behavior and function of proteins in their native environment, and the development of new techniques for the chemical labeling of target proteins in the context of living cells or even in living animal bodies is now strongly demanded .

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)/t14-,15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUANLIDXRGFFO-JYJNAYRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

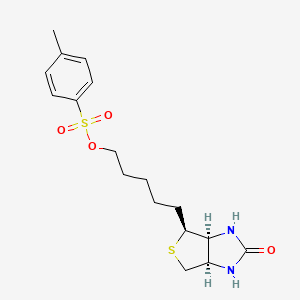

C17H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

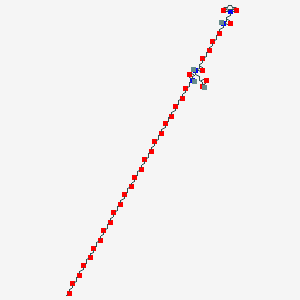

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)

![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)